Cas no 5150-32-3 ((+)-(2R,3R)-trans-dihydrokaempferal)

(+)-(2R,3R)-trans-dihydrokaempferal structure
5150-32-3 structure
Nome do Produto:(+)-(2R,3R)-trans-dihydrokaempferal
N.o CAS:5150-32-3
MF:C15H12O6
MW:288.252184867859
CID:2079304
PubChem ID:662

(+)-(2R,3R)-trans-dihydrokaempferal Propriedades químicas e físicas

Nomes e Identificadores

    • (+)-(2R,3R)-trans-dihydrokaempferal
    • (+)-2,3-trans-dihydrokaempferol
    • (+)-dihydrokaempferol
    • (2R,3R)-2,3-dihydro-3,5,7-trihydroxy-2-(4-hydroxyphenyl)-4H-1-benzopyran-4-one
    • (2R,3R)-3,4',5,7-tetrahydroxyflavanone
    • (2R,3R)-Aromadendrin
    • (2R,3R)-form-Aromadendrin
    • 2,3-dihydrokaempferol
    • 2,4',5,7-Tetrahydroxyflavanone
    • 3,4',5,7-tetrahydroxydihydroflavonol
    • 3,4',5,7-tetrahydroxyflavanone
    • 3,5,7,4'-tetrahydroxyfl
    • 3,5,7,4'-tetrahydroxyflavane
    • 3-hydroxynaringenin
    • 4',5,7-trihydroxydihydroflavonol
    • arimadendrin
    • aromadendrin
    • dihydrocaempferol
    • dihydrokaempferol
    • 3,5,7,4'-Tetrahydroxyflavanone
    • KAEMPFEROL_met008
    • NCGC00488813-01
    • CHEMBL398847
    • AT25341
    • 104486-98-8
    • 724434-08-6
    • 2,3-Dihydro-3,5,7-trihydroxy-2-(4-hydroxyphenyl)-4H-1-benzopyran-4-one;
    • 3,5,7-Trihydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-4H-chromen-4-one #
    • 3,5,7-trihydroxy-2-(4-hydroxyphenyl)chroman-4-one
    • 4H-1-Benzopyran-4-one,2,3-dihydro-3,5,7-trihydroxy-2-(4-hydroxyphenyl)-, trans-
    • 3,5,7,4''-TETRAHYDROXYFLAVANONE
    • NS00134207
    • 4H-1-Benzopyran-4-one, 2,3-dihydro-3,5,7-trihydroxy-2-(4-hydroxyphenyl)-
    • NSC327432
    • SCHEMBL39319
    • DTXSID50274279
    • BCP20472
    • 3,5,7-trihydroxy-2-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one
    • AKOS032948350
    • PADQINQHPQKXNL-UHFFFAOYSA-N
    • 4H-1-Benzopyran-4-one,3-dihydro-3,5,7-trihydroxy-2-(4-hydroxyphenyl)-
    • 5150-32-3
    • NSC-327432
    • (+/-)-Dihydrokaempferol
    • Inchi: InChI=1S/C15H12O6/c16-8-3-1-7(2-4-8)15-14(20)13(19)12-10(18)5-9(17)6-11(12)21-15/h1-6,14-18,20H
    • Chave InChI: PADQINQHPQKXNL-UHFFFAOYSA-N
    • SMILES: OC1C(Oc2cc(O)cc(O)c2C1=O)c1ccc(O)cc1

Propriedades Computadas

  • Massa Exacta: 288.06338810Da
  • Massa monoisotópica: 288.06338810Da
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 4
  • Contagem de aceitadores de ligações de hidrogénio: 6
  • Contagem de Átomos Pesados: 21
  • Contagem de Ligações Rotativas: 1
  • Complexidade: 392
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 2
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • XLogP3: 1.8
  • Superfície polar topológica: 107Ų
Fornecedores recomendados
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Zhejiang Brunova Technology Co., Ltd.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Zhejiang Brunova Technology Co., Ltd.
Shanghai Joy Biotech Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Shanghai Joy Biotech Ltd
Zhangzhou Sinobioway Peptide Co.,Ltd.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
Zhangzhou Sinobioway Peptide Co.,Ltd.
上海贤鼎生物科技有限公司
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
上海贤鼎生物科技有限公司